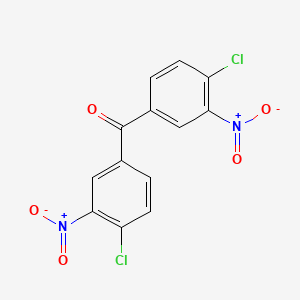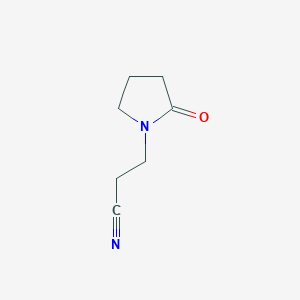
2,3,3',5',6-Pentachlorobiphenyl
Overview
Description
2,3,3’,5’,6-Pentachlorobiphenyl is one of the 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl. They were manufactured as commercial mixtures but banned in the 1970s due to their bioaccumulative nature and harmful health effects. Despite the ban, PCBs persist in the environment due to their resistance to degradation .
Mechanism of Action
Target of Action
2,3,3’,5’,6-Pentachlorobiphenyl, also known as PCB-95, is one of the 209 polychlorinated biphenyls (PCBs) that were manufactured as commercial mixtures Pcbs are known to be lipophilic compounds that can cross the blood-brain barrier and enter the brain .
Mode of Action
It is known that pcbs can regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component per1 .
Biochemical Pathways
Pcbs are known to bioaccumulate and cause harmful health effects .
Pharmacokinetics
PCB-95 can be metabolized into OH-PCB95 and MeO-PCB95 in liver microsomes .
Result of Action
Pcb-95 is known to act as a developmental neurotoxicant, targeting the developing brain . Exposure to PCB-95 contributed to developmental neurotoxicity in early developing zebrafish larvae .
Action Environment
It is known that pcbs were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .
Biochemical Analysis
Biochemical Properties
2,3,3’,5’,6-Pentachlorobiphenyl plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics. The compound can be metabolized into hydroxylated and methoxylated derivatives, which may have different biological activities . Additionally, 2,3,3’,5’,6-Pentachlorobiphenyl can inhibit the activity of certain enzymes, affecting metabolic pathways and cellular functions .
Cellular Effects
2,3,3’,5’,6-Pentachlorobiphenyl has been observed to exert various effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to upregulate antioxidant genes such as Cu/Zn-SOD, Mn-SOD, and GPx, indicating its role in oxidative stress responses . The compound can also induce cytotoxicity, leading to cell death in certain cell types .
Molecular Mechanism
The molecular mechanism of 2,3,3’,5’,6-Pentachlorobiphenyl involves its interaction with biomolecules at the molecular level. It can bind to specific receptors and enzymes, leading to changes in their activity. For example, it has been shown to inhibit the basal and circadian expression of the core circadian component PER1 . Additionally, the compound can induce changes in gene expression, contributing to its toxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,3’,5’,6-Pentachlorobiphenyl can change over time. The compound is relatively stable and does not degrade readily, leading to prolonged exposure and potential long-term effects on cellular function . Studies have shown that its cytotoxic effects can persist over time, affecting cell viability and function .
Dosage Effects in Animal Models
The effects of 2,3,3’,5’,6-Pentachlorobiphenyl vary with different dosages in animal models. At lower doses, the compound may induce mild effects, while higher doses can lead to significant toxicity and adverse effects. For instance, in zebrafish larvae, dose-dependent reduction of brain sizes and increased brain cell death have been observed . In transgenic mouse models, the compound’s disposition and metabolism also vary with dosage .
Metabolic Pathways
2,3,3’,5’,6-Pentachlorobiphenyl is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes metabolize the compound into hydroxylated and methoxylated derivatives, which can have different biological activities . The metabolic pathways of 2,3,3’,5’,6-Pentachlorobiphenyl can influence its toxicity and persistence in the environment .
Transport and Distribution
The transport and distribution of 2,3,3’,5’,6-Pentachlorobiphenyl within cells and tissues are influenced by its lipophilic nature. The compound can cross the blood-brain barrier and accumulate in brain tissue, leading to neurotoxic effects . It is also distributed in adipose tissue, liver, and blood, with varying levels depending on the dosage and exposure duration .
Subcellular Localization
2,3,3’,5’,6-Pentachlorobiphenyl is primarily localized in cellular membranes due to its lipophilic nature . This localization can affect its activity and function, as it can interact with membrane-bound proteins and receptors. The compound’s subcellular localization can also influence its toxicity and persistence in cells .
Preparation Methods
The synthesis of 2,3,3’,5’,6-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. Industrial production methods often utilize catalysts and specific reaction conditions to achieve the desired chlorination pattern. For example, the use of iron(III) chloride as a catalyst in the presence of chlorine gas can facilitate the chlorination process .
Chemical Reactions Analysis
2,3,3’,5’,6-Pentachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Substitution: Halogen exchange reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Scientific Research Applications
2,3,3’,5’,6-Pentachlorobiphenyl has been extensively studied for its environmental and biological effects. Some key applications include:
Environmental Studies: Research on the persistence and bioaccumulation of PCBs in various ecosystems.
Toxicology: Studies on the neurotoxic effects of PCBs, particularly their impact on developing brains.
Bioremediation: Investigations into microbial degradation pathways for the detoxification of contaminated sites.
Comparison with Similar Compounds
2,3,3’,5’,6-Pentachlorobiphenyl is unique among PCBs due to its specific chlorination pattern. Similar compounds include:
2,3,4,5,6-Pentachlorobiphenyl: Another pentachlorinated biphenyl with a different chlorination pattern.
2,2’,3,5’,6-Pentachlorobiphenyl: Known for its enantioselective toxicity effects.
These compounds share similar properties but differ in their specific biological and environmental impacts.
Properties
IUPAC Name |
1,2,4-trichloro-3-(3,5-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-3-6(4-8(14)5-7)11-9(15)1-2-10(16)12(11)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGFMDPEJCJZEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C2=CC(=CC(=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074198 | |
| Record name | 2,3,3',5',6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68194-10-5 | |
| Record name | 2,3,3',5',6-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',5',6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',5',6-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P780301P3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


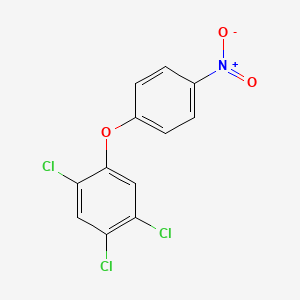

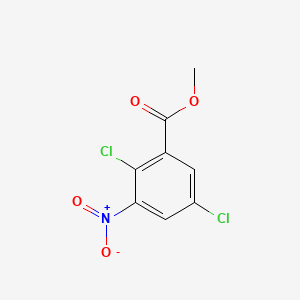


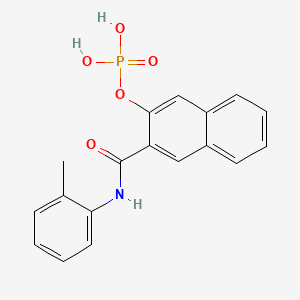
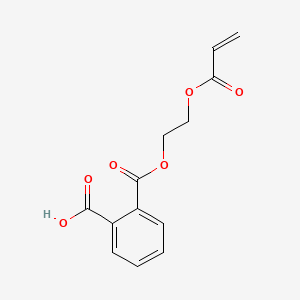
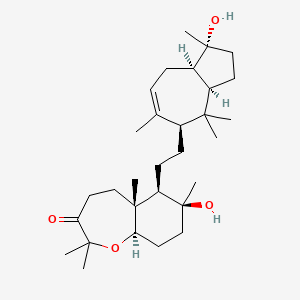
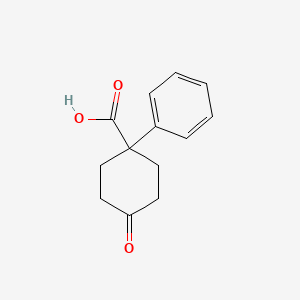
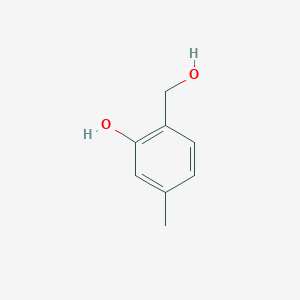
![5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine](/img/structure/B1596346.png)
![Methyl 2-[(phenylsulfonyl)amino]benzoate](/img/structure/B1596348.png)
